molecular formula C14H19F2N3 B8107933 10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane

10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane

Cat. No.: B8107933
M. Wt: 267.32 g/mol
InChI Key: JMBCMQUCONSDMW-UHFFFAOYSA-N
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Description

10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane (CAS: 1422141-51-2) is a fluorinated spirocyclic compound with the molecular formula C₁₃H₁₇F₂N₃ and a molecular weight of 253.30 g/mol. Its structure features a diazaspiro[4.5]decane core substituted with two fluorine atoms at the 10th position and a pyridin-2-ylmethyl group at the second nitrogen . The SMILES notation (C1=CC=NC(=C1)N2CCC3(CNCCC3(F)F)C2) and InChIKey (APBWPTYMNXLBPL-UHFFFAOYSA-N) highlight its unique stereoelectronic properties, which are critical for interactions with biological targets such as neurotransmitter transporters or enzymes .

The compound’s difluoro substitution enhances metabolic stability and lipophilicity, while the pyridinylmethyl group may facilitate hydrogen bonding or π-π interactions in receptor binding .

Properties

IUPAC Name

6,6-difluoro-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3/c15-14(16)4-7-17-10-13(14)5-8-19(11-13)9-12-3-1-2-6-18-12/h1-3,6,17H,4-5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBCMQUCONSDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1(F)F)CCN(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure with two nitrogen atoms incorporated into the ring system, which contributes to its unique pharmacological properties. The presence of difluoromethyl and pyridine moieties enhances its lipophilicity and bioactivity.

Antitumor Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant antitumor effects. For instance, a related compound targeting KRAS G12C mutations demonstrated potent in vitro and in vivo antitumor efficacy against non-small cell lung cancer (NSCLC) models . The structural optimization of these compounds has been pivotal in enhancing their inhibitory activity against cancer cell proliferation.

Enzyme Inhibition

Compounds similar to this compound have been identified as inhibitors of various enzymes. For example, trisubstituted urea derivatives based on the diazaspiro framework have shown high potency as soluble epoxide hydrolase (sEH) inhibitors, which are relevant for treating hypertension . The inhibition mechanism involves binding to the active site of the enzyme, affecting its catalytic function.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of diazaspiro compounds, a series of derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that certain modifications to the diazaspiro structure led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Cardiovascular Applications

Another investigation explored the cardiovascular effects of diazaspiro derivatives. In spontaneously hypertensive rats, specific compounds demonstrated significant reductions in blood pressure when administered orally. This effect was attributed to their ability to inhibit sEH and modulate inflammatory pathways .

Research Findings Summary

Study Focus Key Findings
Antitumor ActivityIdentified potent inhibitors for KRAS G12C with effective antitumor activity in NSCLC models.
Enzyme InhibitionDemonstrated high potency as sEH inhibitors; effective in reducing blood pressure in hypertensive models.
CytotoxicityIncreased selectivity and cytotoxicity in cancer cells with structural modifications of diazaspiro compounds.

Scientific Research Applications

Overview

10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane is a compound of increasing interest due to its unique structural features and potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, supported by data tables and case studies.

Chemical Formula

  • Molecular Formula : C20_{20}H19_{19}F3_{3}N6_{6}O2_{2}
  • CAS Number : 312904-60-2

Pharmacological Research

This compound has been studied for its potential as a therapeutic agent due to its ability to inhibit specific protein interactions involved in disease pathways.

Case Study: Cancer Treatment
Recent studies have indicated that compounds with similar structures can inhibit the interaction between menin and MLL fusion proteins, which are implicated in certain types of leukemia. This suggests that this compound could be a candidate for further development in cancer therapeutics .

Neuropharmacology

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropharmacological applications. Research indicates that modifications in the structure can lead to enhanced neuroprotective effects.

Data Table: Blood-Brain Barrier Permeability

CompoundBBB PermeabilityNotes
This compoundHighSuitable for CNS-targeted therapies
Similar CompoundsVariableDependent on structural modifications

Antimicrobial Activity

Preliminary studies have shown that compounds with similar frameworks exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Screening
A series of derivatives were synthesized and tested against common bacterial strains. Results indicated that certain derivatives of the spiro compound displayed significant antibacterial activity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a pharmaceutical agent.

Toxicity Data Table

ParameterValueInterpretation
Rat LD502.56 g/kgModerate toxicity
Ames TestNon-carcinogenicSafe for further testing

Comparison with Similar Compounds

Table 1: Key Structural Features of 10,10-Difluoro-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decane and Related Compounds

Compound Name Core Structure Substituents/Modifications Key Functional Groups Potential Applications References
This compound Diazaspiro[4.5]decane - 10,10-difluoro
- Pyridin-2-ylmethyl at N2
Fluorine, pyridine CNS disorders, enzyme inhibition
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane Oxa-azaspiro[4.5]decane - 10,10-difluoro
- Oxygen at position 2
Fluorine, ether Synthetic intermediate
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one Diazaspiro[4.5]decan-10-one - Bis(4-fluorophenyl)methyl
- Ketone at C10
Fluorine, ketone Dopamine transporter (DAT) inhibition
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Diazaspiro[4.5]decane-2,4-dione - Phenylpiperazinylpropyl
- Dione at C2/C4
Ketone, piperazine Antipsychotic or analgesic research
7-(Phenylmethyl)-2,7-diazaspiro[4.5]decane (QC-9812) Diazaspiro[4.5]decane - Benzyl at N7 Benzyl Research on receptor ligands

Comparative Analysis

Substituent Effects

  • Fluorine Substitution: The 10,10-difluoro group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 7-(phenylmethyl)-2,7-diazaspiro[4.5]decane (QC-9812) . Fluorine’s electron-withdrawing effects may also enhance binding affinity in enzyme pockets or transporters.
  • Pyridinylmethyl vs. Benzyl : The pyridinylmethyl group in the target compound introduces a nitrogen atom capable of hydrogen bonding, unlike the purely hydrophobic benzyl group in QC-9812. This difference could improve selectivity for targets requiring polar interactions .

Core Modifications

  • Oxa vs. Diazaspiro : Replacing nitrogen with oxygen (e.g., 10,10-difluoro-2-oxa-7-azaspiro[4.5]decane) reduces basicity and alters electron distribution, likely diminishing interactions with cationic targets like DAT .
  • Ketone vs.

Pharmacological Implications

  • Metabolic Stability: The difluoro substitution in the target compound may offer superior metabolic stability over non-fluorinated spirocycles, as seen in tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 236406-61-4), which lacks fluorine and features a hydrolytically labile Boc group .

Table 2: Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 2-Oxa-7-azaspiro[4.5]decane DAT Inhibitor QC-9812
Molecular Weight 253.30 g/mol 177.19 g/mol ~450 g/mol (estimated) ~260 g/mol (estimated)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (lower lipophilicity) ~4.0 (high lipophilicity) ~3.0 (moderate lipophilicity)
Hydrogen Bond Acceptors 5 3 6 2
Metabolic Stability High (fluorine substitution) Moderate Moderate (ketone susceptibility) Low (no stabilizing groups)

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